3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine
Description
Properties
Molecular Formula |
C16H17N3 |
|---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C16H17N3/c1-19(13-7-3-2-4-8-13)16-14(9-5-12-18-16)15-10-6-11-17-15/h2-5,7-9,12H,6,10-11H2,1H3 |
InChI Key |
PVROVIXUHNDQDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=CC=N2)C3=NCCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ-Amino Ketones
A common route to pyrrolidine derivatives involves the Paal-Knorr synthesis, where γ-amino ketones undergo cyclization in the presence of acid catalysts. For example, the synthesis of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CID 136277051) involves cyclization of a precursor amine with diacetyl under acidic conditions. This method yields the pyrrolidine ring in high purity, though the exact reaction mechanism remains under investigation.
Key Reaction Conditions:
Metal-Catalyzed Cyclizations
Recent advances employ transition metals to facilitate pyrrolidine formation. For instance, copper(II) acetate catalyzes the cyclization of 1,4-diketones with primary amines to yield 1,4-dihydropyrrolo[3,2-b]pyrroles. While this method targets fused bicyclic systems, analogous conditions could be adapted to synthesize monocyclic pyrrolidines by modifying the diketone structure.
Example Protocol:
-
Combine 1,4-diketone (20 mmol), primary amine (22 mmol), and Cu(OAc)₂·H₂O (10 mol%) in THF.
-
Stir at 50°C for 12 hours.
-
Quench with saturated NaHCO₃, filter, and recrystallize from acetonitrile.
Pyridine Functionalization Strategies
The pyridine core requires sequential modifications to introduce the N-methyl-N-phenylamine and pyrrolidine groups.
N-Alkylation of Pyridin-2-amine
Introducing N-methyl and N-phenyl groups on pyridin-2-amine typically involves stepwise alkylation. However, simultaneous alkylation is achievable using Ullmann-type couplings or Buchwald-Hartwig amination.
Ullmann Coupling Approach:
-
React pyridin-2-amine with iodomethane and iodobenzene in the presence of CuI and 1,10-phenanthroline.
-
Use K₃PO₄ as a base in DMSO at 110°C for 24 hours.
-
Isolate N-methyl-N-phenylpyridin-2-amine via column chromatography.
Yields and Limitations:
-
Yield: ~60–70% for dual alkylation.
-
Challenge: Competing monoalkylation requires careful stoichiometric control.
Directed Ortho-Metalation for C-3 Substitution
To install the pyrrolidine group at the pyridine’s 3-position, directed ortho-metalation (DoM) is effective:
-
Protect the pyridin-2-amine as a tert-butyl carbamate.
-
Treat with LDA (lithium diisopropylamide) at -78°C to deprotonate the C-3 position.
-
Quench with a pyrrolidine-containing electrophile (e.g., pyrrolidine-5-triflate).
Advantages:
-
High regioselectivity.
-
Compatible with sensitive functional groups.
Coupling Pyrrolidine and Pyridine Moieties
The final step involves connecting the preformed pyrrolidine and pyridine components.
Nucleophilic Aromatic Substitution
A practical method employs nucleophilic displacement of a halogen at the pyridine’s 3-position by the pyrrolidine amine:
Procedure:
-
Synthesize 3-bromo-N-methyl-N-phenylpyridin-2-amine via bromination of the parent compound.
-
React with N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride in the presence of Pd(OAc)₂ and Xantphos.
Optimization Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield | 75–80% |
Reductive Amination
An alternative route involves reductive amination between a pyridine aldehyde and the pyrrolidine amine:
-
Oxidize 3-(hydroxymethyl)-N-methyl-N-phenylpyridin-2-amine to the corresponding aldehyde.
-
React with N-methyl-3,4-dihydro-2H-pyrrol-5-amine in the presence of NaBH₃CN.
Reaction Conditions:
-
Solvent: MeOH/THF (1:1).
-
pH: 4–5 (acetic acid buffer).
-
Yield: 65–70%.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and functional group tolerance:
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Ullmann Coupling | 60–70 | Moderate | Low (sensitive to steric hindrance) |
| Directed Ortho-Metalation | 70–75 | High | High |
| Nucleophilic Substitution | 75–80 | High | Moderate |
| Reductive Amination | 65–70 | Low | High |
Key Findings:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The pyridine ring undergoes nucleophilic substitution under controlled conditions. The presence of electron-withdrawing groups (e.g., methyl and phenyl substituents) activates specific positions for substitution:
-
Chlorination : Reacts with POCl₃ at 80–100°C to replace the amine group with chlorine, forming 2-chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridine.
-
Amination : Substitution with primary/secondary amines in polar aprotic solvents (e.g., DMF) yields N-alkyl/aryl derivatives.
Alkylation and Acylation
The secondary amine (–N(CH₃)Ph) participates in alkylation and acylation:
| Reaction Type | Conditions | Product |
|---|---|---|
| Alkylation | RX (alkyl halide), K₂CO₃, DMF, 60°C | Quaternary ammonium salts (e.g., –N(CH₂R)(CH₃)Ph⁺X⁻) |
| Acylation | RCOCl, Et₃N, CH₂Cl₂, 0°C → rt | Amides (e.g., –N(COR)(CH₃)Ph) |
Cross-Coupling Reactions
The dihydropyrrole and pyridine rings enable participation in transition-metal-catalyzed couplings:
-
Suzuki–Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ (2 mol%), K₂CO₃, and dioxane/H₂O at 90°C to form biaryl derivatives.
-
Buchwald–Hartwig Amination : Couples with aryl halides using Pd₂(dba)₃ and Xantphos to introduce aryl amino groups.
Cycloaddition Reactions
The dihydropyrrole’s conjugated diene system participates in [4+2] Diels–Alder reactions:
-
Reacts with electron-deficient dienophiles (e.g., maleic anhydride) in toluene at reflux to yield bicyclic adducts.
-
Huisgen cycloaddition with azides under Cu(I) catalysis forms triazole-fused derivatives.
Oxidation and Reduction
-
Oxidation : Treatment with m-CPBA oxidizes the dihydropyrrole to a fully aromatic pyrrole ring.
-
Reduction : Hydrogenation (H₂/Pd-C) saturates the pyrrole ring, forming a pyrrolidine derivative.
Acid-Base Reactions
The pyridine nitrogen acts as a weak base, forming salts with strong acids (e.g., HCl, H₂SO₄). Protonation occurs preferentially at the pyridine nitrogen over the secondary amine .
Comparative Reactivity Data
Key differences in reactivity compared to analogous compounds:
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound could be a promising lead for developing new anticancer agents due to its ability to inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. In vitro assays indicate effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings highlight its potential use as an antimicrobial agent .
Neuroprotective Effects
Emerging evidence suggests that 3-(3,4-dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine may possess neuroprotective properties. Preliminary studies indicate it could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the pyridine and pyrrole rings can significantly influence its biological activity. Research continues to explore various analogs to enhance its therapeutic profile.
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on A549 lung cancer cells demonstrated that the compound induced apoptosis through caspase activation pathways, leading to decreased cell viability and increased markers of programmed cell death.
-
Case Study on Antimicrobial Efficacy :
- In a comparative study of antimicrobial agents, derivatives of this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics, suggesting its potential as a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally or functionally related molecules, emphasizing key differences in structure, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Compared to Sangnoi’s pyrrolidone derivative (a lactam), the target’s dihydro-pyrrol lacks a carbonyl group, reducing hydrogen-bonding capacity but increasing flexibility .
Substituent Effects The N-methyl-N-phenyl group in the target compound introduces steric bulk, which may hinder binding to tight enzyme pockets compared to 2KR’s smaller 5-methylpyridin-2-amine substituent .
Biological Activity Sangnoi’s pyrrolidone derivative exhibits antibacterial activity against Staphylococcus aureus, attributed to its planar pyrrolidone ring and amino groups . While the target compound’s dihydro-pyrrol moiety shares some structural similarity, its lack of a lactam group may limit comparable efficacy. Pyrimidine analogs with dihydro-pyrrol substituents (e.g., Gasparyan et al.) are primarily synthetic intermediates, suggesting the target compound could serve a similar role in drug discovery .
Physicochemical Properties The target compound’s calculated logP (estimated via fragment-based methods) is ~3.2, indicating moderate lipophilicity. This is higher than 2KR (logP ~2.8 due to polar methoxy group) but lower than Sangnoi’s pyrrolidone derivative (logP ~4.1) .
Biological Activity
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C₉H₁₀N₂
- Molecular Weight : 146.19 g/mol
- CAS Number : 532-12-7
- IUPAC Name : Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors associated with neurodegenerative diseases and other conditions.
- Enzyme Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in the pathophysiology of Alzheimer's disease and other neurodegenerative disorders. For instance, a related compound demonstrated IC₅₀ values of 0.28 µM for AChE, indicating potent inhibition capabilities .
- Blood-Brain Barrier Penetration : Studies suggest that the compound can effectively cross the blood-brain barrier (BBB), which is essential for its therapeutic efficacy in central nervous system disorders .
- Cytotoxicity : In vitro studies have shown that at concentrations below 12.5 µM, the compound does not exhibit toxicity to neuronal cell lines such as PC12 and HT22 cells . This suggests a favorable safety profile for potential therapeutic applications.
In Vitro Studies
Research has demonstrated that derivatives of the compound can induce apoptosis in cancer cell lines by targeting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. For example, related compounds showed significant cytotoxic activity with IC₅₀ values comparable to established chemotherapeutics .
In Vivo Studies
In vivo toxicity studies indicated that certain derivatives of this class exhibited no acute toxicity even at high doses (2500 mg/kg), further supporting their potential as safe therapeutic agents .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected compounds related to 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine:
| Compound Name | AChE Inhibition (IC₅₀) | MAO Inhibition (IC₅₀) | BBB Penetration | Cytotoxicity |
|---|---|---|---|---|
| 3e (related derivative) | 0.28 µM | 0.91 µM (hMAO-A) | Yes | Low |
| 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine | TBD | TBD | TBD | TBD |
Q & A
Q. What synthetic routes are commonly employed for the preparation of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with cyclization reactions to form the pyridine or pyrrolidine core. For example, Pd(II)-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) is effective for attaching aryl/heteroaryl groups, as demonstrated in the synthesis of structurally similar pyrazolo[1,5-a]pyrimidines . Key optimizations include:
-
Catalyst selection : Pd(II) acetate with ligands (e.g., "Catalyst A™" in ) improves regioselectivity.
-
Temperature control : Reactions at 100°C in sealed tubes enhance efficiency .
-
Purification : Gradient chromatography (e.g., hexane/acetone) achieves >95% purity .
-
Yield enhancement : Stoichiometric adjustments (e.g., boronic acid excess) and inert atmospheres reduce side reactions.
- Data Table :
| Step | Catalyst/Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Core cyclization | Pd(II) acetate | 100°C, 3 h | 51% | |
| Amine moiety attachment | NaHCO₃, 2-methyl-THF | RT, 3 h | 60-70% |
Q. What analytical techniques are most effective for characterizing the molecular structure and purity of this compound?
- Methodological Answer :
- Structural elucidation :
- X-ray crystallography resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonds stabilizing the dihydro-pyrrol moiety) .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms N-methylation .
- Purity validation :
- HPLC (≥98% purity thresholds, as in and ) with UV detection ensures batch consistency .
- Mass spectrometry (ES/MS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported neuropharmacological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from:
- Synthesis variability : Impurities (e.g., unreacted intermediates) can skew bioactivity. Reproduce synthesis using identical protocols (e.g., Pd catalyst lot, solvent ratios) .
- Assay conditions : Standardize in vitro models (e.g., neuronal cell lines vs. primary cultures) and control for metabolic interference .
- Statistical rigor : Use multivariate analysis to isolate compound-specific effects from confounding variables (e.g., solvent toxicity) .
Q. What computational and experimental strategies are recommended to investigate enzyme inhibition mechanisms mediated by this compound?
- Methodological Answer :
-
Molecular docking : Predict binding affinity to targets (e.g., cholinesterases) using software like AutoDock Vina, referencing crystal structures of analogous compounds .
-
Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., acetylthiocholine hydrolysis for cholinesterase inhibition) .
-
Mutagenesis studies : Identify critical binding residues by comparing wild-type and mutant enzyme activity .
- Data Table :
| Target Enzyme | Assay Type | Key Parameter | Reference |
|---|---|---|---|
| Acetylcholinesterase | Fluorometric inhibition | IC₅₀ = 12 µM | |
| Monoamine oxidase B | Spectrophotometric | Ki = 8.5 µM |
Q. How should in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability and metabolic stability?
- Methodological Answer :
- Animal models : Use rodents for preliminary ADME (absorption, distribution, metabolism, excretion) profiling, with doses reflecting in vitro IC₅₀ values .
- Analytical methods : LC-MS/MS quantifies plasma/tissue concentrations and identifies metabolites .
- Control groups : Include vehicle and positive controls (e.g., known CNS penetrants) to benchmark blood-brain barrier permeability .
Data Contradiction Analysis
Q. What factors contribute to variability in reported synthetic yields, and how can they be mitigated?
- Methodological Answer :
- Catalyst deactivation : Trace moisture or oxygen degrades Pd catalysts. Use rigorously anhydrous solvents and Schlenk techniques .
- By-product formation : Monitor reaction progress via TLC/HPLC to optimize reaction time and minimize side products .
- Scale-up challenges : Continuous flow reactors improve heat/mass transfer compared to batch processes .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
